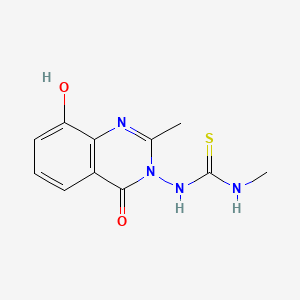
N-Carbamoyl-2-fluoro-beta-alanine-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is a stable isotope-labeled compound with the molecular formula C13C3H7FN2O3 and a molecular weight of 153.09 . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a metabolite of Capecitabine, a chemotherapy medication used to treat various cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-2-fluoro-beta-alanine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. The synthetic route may include the following steps:
Fluorination: Introduction of a fluorine atom into the beta-alanine structure.
Carbamoylation: Addition of a carbamoyl group to the fluorinated beta-alanine.
Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Purification: Purification steps such as crystallization or chromatography to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the isotopic purity and chemical integrity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-Carbamoyl-2-fluoro-beta-alanine-13C3 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted beta-alanine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Carbamoyl-2-fluoro-beta-alanine-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of beta-alanine derivatives.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of Capecitabine in cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Wirkmechanismus
The mechanism of action of N-Carbamoyl-2-fluoro-beta-alanine-13C3 involves its interaction with specific molecular targets and pathways. As a metabolite of Capecitabine, it is involved in the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in the death of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Carbamoyl-beta-alanine: Lacks the fluorine atom and carbon-13 isotopes.
2-Fluoro-beta-alanine: Lacks the carbamoyl group and carbon-13 isotopes.
Beta-alanine-13C3: Lacks the fluorine atom and carbamoyl group.
Uniqueness
N-Carbamoyl-2-fluoro-beta-alanine-13C3 is unique due to its stable isotope labeling and specific functional groups, which make it a valuable tool in scientific research. Its incorporation of carbon-13 isotopes allows for precise quantification and tracking in metabolic studies, while the presence of the fluorine atom and carbamoyl group provides distinct chemical properties .
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-2-fluoro(1,2,3-13C3)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FN2O3/c5-2(3(8)9)1-7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10)/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTHAKABFGARQH-VMIGTVKRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH]([13C](=O)O)F)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)




![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)
